REACTION_CXSMILES
|
[CH2:1]1[O:9][CH:2]1[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:10]([NH2:16])[CH:11]1[O:15][CH2:14][CH2:13][CH2:12]1>CO>[O:15]1[CH2:14][CH2:13][CH2:12][CH:11]1[CH2:10][NH:16][CH2:1][CH:2]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:9]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
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C1C(C2=CC=CC=C2)O1
|
Name
|
|
Quantity
|
4.05 g
|
Type
|
reactant
|
Smiles
|
C(C1CCCO1)N
|
Name
|
ice water
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Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
was heated on a steam bath for 2 hours
|
Duration
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2 h
|
Type
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EXTRACTION
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Details
|
The aqueous mixture was extracted with methylene chloride (50 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The extract was dried (over magnesium sulfate)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
WAIT
|
Details
|
to solidify within one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The material was triturated with petroleum ether
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCC1)CNCC(O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.73 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |